ethyl {[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate
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Overview
Description
ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of 4-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with decreased oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(5-CHLOROPYRIDINE-2-YL)AMINO]-2-OXOACETATE: Similar structure with a pyridine ring instead of a pyrazole ring.
ETHYL 2-[(4-CHLOROBENZYL)AMINO]-2-OXOACETATE: Similar structure but lacks the dimethyl substituents on the pyrazole ring
Uniqueness
The combination of these substituents with the ethyl ester and oxoacetate groups enhances its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H18ClN3O3 |
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Molecular Weight |
335.78 g/mol |
IUPAC Name |
ethyl 2-[[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C16H18ClN3O3/c1-4-23-16(22)15(21)18-14-10(2)19-20(11(14)3)9-12-5-7-13(17)8-6-12/h5-8H,4,9H2,1-3H3,(H,18,21) |
InChI Key |
JLUZMAZRFDSFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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